(1R,2R)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine
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Overview
Description
(1R,2R)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine is a chiral diamine compound characterized by its two methyl groups and two p-tolyl groups attached to an ethane backbone. This compound is notable for its stereochemistry, with the (1R,2R) configuration indicating the specific spatial arrangement of its atoms. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine typically involves the reaction of (1R,2R)-1,2-diamino-1,2-di-p-tolylethane with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl or p-tolyl groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles; in polar aprotic solvents
Major Products
The major products formed from these reactions include amine oxides, reduced amines, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
(1R,2R)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (1R,2R)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine involves its interaction with molecular targets through its chiral centers. The compound can form complexes with metal ions, which then participate in catalytic cycles. These complexes can facilitate various chemical transformations, including hydrogenation, oxidation, and carbon-carbon bond formation .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-N,N-Dimethyl-1,2-cyclohexanediamine: Similar in structure but with a cyclohexane backbone instead of an ethane backbone.
(1R,2R)-1,2-Diphenylethane-1,2-diamine: Similar in having a diamine structure but with phenyl groups instead of p-tolyl groups.
Uniqueness
(1R,2R)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine is unique due to its specific stereochemistry and the presence of p-tolyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in asymmetric synthesis and catalysis, where the precise control of stereochemistry is crucial .
Properties
Molecular Formula |
C18H24N2 |
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Molecular Weight |
268.4 g/mol |
IUPAC Name |
(1R,2R)-N,N'-dimethyl-1,2-bis(4-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H24N2/c1-13-5-9-15(10-6-13)17(19-3)18(20-4)16-11-7-14(2)8-12-16/h5-12,17-20H,1-4H3/t17-,18-/m1/s1 |
InChI Key |
ZTEOTXZAFQRCTP-QZTJIDSGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]([C@@H](C2=CC=C(C=C2)C)NC)NC |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C)NC)NC |
Origin of Product |
United States |
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